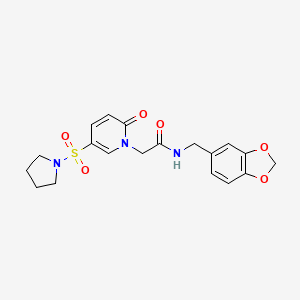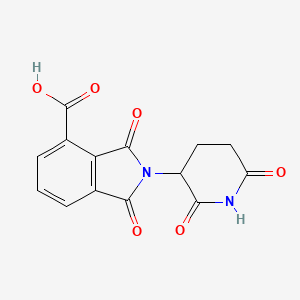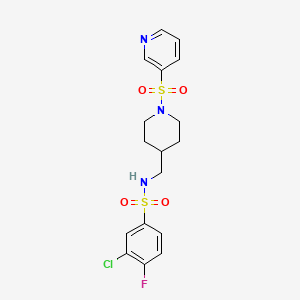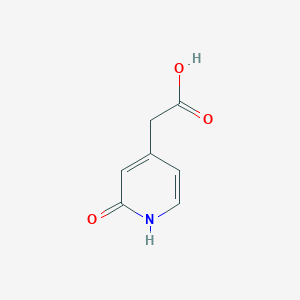![molecular formula C15H14ClN3O2 B2961023 6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine CAS No. 2380191-06-8](/img/structure/B2961023.png)
6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a quinazoline derivative that has been synthesized through various methods, and its mechanism of action is still being explored.
Wirkmechanismus
The mechanism of action of 6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine is still being explored. However, it has been suggested that its anticancer properties may be due to its ability to inhibit the activity of certain enzymes that are involved in the proliferation of cancer cells. Additionally, it has been suggested that it may have neuroprotective effects by inhibiting the aggregation of certain proteins that are associated with neurological disorders.
Biochemical and Physiological Effects
6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine in lab experiments is its high purity and yield. Additionally, its potential therapeutic applications make it an attractive compound for further study. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for therapeutic use.
Conclusion
6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine is a quinazoline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been well-established, and it has been extensively studied for its anticancer and neuroprotective properties. While there are advantages and limitations to using this compound in lab experiments, its potential therapeutic applications make it an attractive compound for further study.
Synthesemethoden
The synthesis of 6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine has been achieved through various methods. One of the most commonly used methods involves the reaction of 6-chloro-4-aminquinazoline with 2-(furan-2-yl)-2-methoxyethanamine in the presence of a catalyst such as palladium on carbon. This method yields the desired compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
6-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-20-14(13-3-2-6-21-13)8-17-15-11-7-10(16)4-5-12(11)18-9-19-15/h2-7,9,14H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRWUWIKDUQDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=NC2=C1C=C(C=C2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol](/img/structure/B2960941.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2960942.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2960946.png)

![6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2960949.png)


![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2960955.png)

![5-Butoxy-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2960961.png)
![methyl 2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B2960962.png)
![Ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2960963.png)